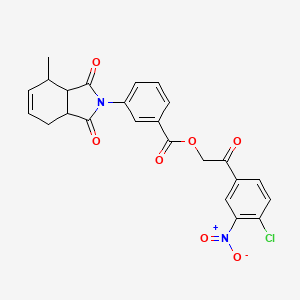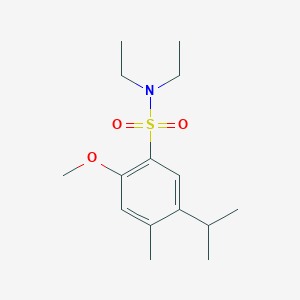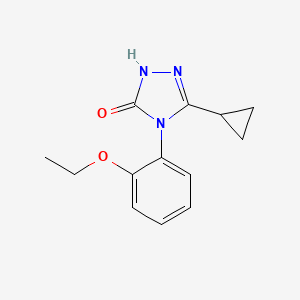![molecular formula C22H27N3O5S B3937568 N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3,4,5-triethoxybenzamide](/img/structure/B3937568.png)
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3,4,5-triethoxybenzamide
Vue d'ensemble
Description
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3,4,5-triethoxybenzamide, also known as TAE684, is a small molecule inhibitor that has been extensively studied for its potential as an anticancer agent. This compound belongs to the class of kinase inhibitors and selectively targets anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase that is implicated in the development and progression of various cancers.
Mécanisme D'action
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3,4,5-triethoxybenzamide selectively targets the ALK receptor tyrosine kinase, which is implicated in the development and progression of various cancers. ALK is known to be activated by various mutations, including gene fusions and point mutations. N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3,4,5-triethoxybenzamide binds to the ATP-binding site of ALK and inhibits its kinase activity, thereby preventing the activation of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3,4,5-triethoxybenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit their proliferation and migration. N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3,4,5-triethoxybenzamide has also been shown to inhibit the growth of tumors in animal models, and to sensitize cancer cells to other anticancer agents. However, the exact biochemical and physiological effects of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3,4,5-triethoxybenzamide are still being studied, and more research is needed to fully understand its mechanism of action.
Avantages Et Limitations Des Expériences En Laboratoire
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3,4,5-triethoxybenzamide has several advantages as a research tool for studying the ALK pathway and its role in cancer. It is a selective inhibitor of ALK and does not target other kinases, which reduces the risk of off-target effects. N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3,4,5-triethoxybenzamide has also been shown to overcome resistance to other anticancer agents, which makes it a valuable tool for studying drug resistance mechanisms. However, N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3,4,5-triethoxybenzamide has some limitations as a research tool. It is a small molecule inhibitor that may not fully recapitulate the effects of genetic mutations on the ALK pathway. N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3,4,5-triethoxybenzamide is also a potent inhibitor of ALK and can induce toxicity in normal cells at high concentrations.
Orientations Futures
There are several future directions for research on N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3,4,5-triethoxybenzamide and its potential as an anticancer agent. One area of research is the development of more potent and selective ALK inhibitors that can overcome resistance to N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3,4,5-triethoxybenzamide and other anticancer agents. Another area of research is the identification of biomarkers that can predict response to ALK inhibitors, which can help to personalize cancer treatment. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3,4,5-triethoxybenzamide, and to identify potential side effects and toxicity in humans.
Applications De Recherche Scientifique
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3,4,5-triethoxybenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated efficacy against various types of cancer, including non-small cell lung cancer, neuroblastoma, and lymphoma. N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3,4,5-triethoxybenzamide has also been shown to overcome resistance to other anticancer agents, such as crizotinib, which targets the same pathway as N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3,4,5-triethoxybenzamide.
Propriétés
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-5-28-18-12-15(13-19(29-6-2)20(18)30-7-3)21(27)25-22(31)24-17-10-8-16(9-11-17)23-14(4)26/h8-13H,5-7H2,1-4H3,(H,23,26)(H2,24,25,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZWIDOHVCWNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(acetylamino)phenyl]carbamothioyl}-3,4,5-triethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B3937494.png)
![4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-[2-(methylthio)phenyl]-4-oxobutanamide](/img/structure/B3937507.png)

![methyl (2R*,4S*)-4-hydroxy-1-[4-(1H-pyrazol-1-yl)benzoyl]piperidine-2-carboxylate](/img/structure/B3937513.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937528.png)

![6-tert-butyl-N-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937542.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3937545.png)
![4-[(3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937558.png)



![3-methoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3937581.png)
![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937600.png)